molecular formula C23H30N2O4S B2985046 N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941955-32-4

N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No. B2985046
CAS RN: 941955-32-4
M. Wt: 430.56
InChI Key: AAGVJCMBSXKMFI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as MTPCA, is a chemical compound that has been recently discovered and studied for its potential applications in scientific research. MTPCA is a piperidine-based compound that has been shown to have unique biochemical and physiological effects, making it a promising candidate for further investigation in the field of drug discovery.

Scientific Research Applications

Green Synthesis

N-(3-Amino-4-methoxyphenyl)acetamide serves as an important intermediate in the production of azo disperse dyes. A novel catalytic hydrogenation method using a Pd/C catalyst has been developed, showcasing high activity, selectivity, and stability for the synthesis of such compounds, highlighting its green synthesis applications (Zhang Qun-feng, 2008).

Anion Coordination and Crystal Engineering

The structural flexibility of amide derivatives, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, has been explored for different spatial orientations in anion coordination. This work has implications for crystal engineering and the development of materials with specific properties (D. Kalita, J. Baruah, 2010).

Structural Aspects and Properties of Compounds

Research into amide-containing isoquinoline derivatives has provided insights into their structural aspects and properties when interacting with various acids. This has implications for the design and synthesis of new materials with desired fluorescence properties (A. Karmakar, R. Sarma, J. Baruah, 2007).

Pharmacological Applications

Studies have shown the potential of certain acetamide derivatives in pharmacology, including their role as inhibitors for specific receptors or enzymes, which could lead to the development of new drugs for treating various diseases. For example, the synthesis and in vivo evaluation of acetamide derivatives as imaging probes for receptors highlight the versatility of these compounds in drug development and diagnostic imaging (J. Prabhakaran et al., 2006).

Chemoselective Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases an innovative approach to the synthesis of intermediates for antimalarial drugs. This process optimization offers a green and efficient pathway for synthesizing pharmacologically relevant compounds (Deepali B Magadum, G. Yadav, 2018).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-18-6-12-22(13-7-18)30(27,28)25-16-4-3-5-20(25)17-23(26)24-15-14-19-8-10-21(29-2)11-9-19/h6-13,20H,3-5,14-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGVJCMBSXKMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide

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